CM-579 hydrochloride
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Overview
Description
CM-579 hydrochloride is a first-in-class reversible, dual inhibitor of G9a and DNA methyltransferase (DNMT). It has shown potent in vitro cellular activity in a wide range of cancer cells. The compound is known for its ability to inhibit G9a and DNMT with IC50 values of 16 nM and 32 nM, respectively .
Preparation Methods
The synthesis of CM-579 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired biological activity.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
CM-579 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are common, where specific substituents on the compound are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CM-579 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of G9a and DNMT enzymes.
Biology: Employed in cellular assays to investigate the role of G9a and DNMT in various biological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer due to its ability to inhibit key enzymes involved in cancer progression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic modifications
Mechanism of Action
CM-579 hydrochloride exerts its effects by inhibiting the activity of G9a and DNMT enzymes. The compound binds to the active sites of these enzymes, preventing them from catalyzing the methylation of histones and DNA. This inhibition leads to changes in gene expression and cellular function, which can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
CM-579 hydrochloride is unique due to its dual inhibitory activity against both G9a and DNMT. Similar compounds include:
BIX-01294: A selective inhibitor of G9a, but does not inhibit DNMT.
SGC0946: An inhibitor of DOT1L, another histone methyltransferase, but not G9a or DNMT.
Decitabine: A DNMT inhibitor, but does not inhibit G9a.
The uniqueness of this compound lies in its ability to simultaneously inhibit both G9a and DNMT, making it a valuable tool for studying the interplay between these two enzymes in various biological processes .
Properties
Molecular Formula |
C29H41ClN4O3 |
---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C29H40N4O3.ClH/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33;/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31);1H |
InChI Key |
ADHBIPLBYVBBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl |
Origin of Product |
United States |
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